2-Methylimidazo[1,2-a]pyridin-7-ol
Overview
Description
2-Methylimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has garnered significant attention due to its diverse applications in medicinal chemistry, particularly for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine scaffold . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents onto the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine, chloroform as solvent.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: 3-halo-2-methylimidazo[1,2-a]pyridinium halides.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In the context of anti-tuberculosis activity, the compound targets the mycolic acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the hydroxyl group at the 7-position.
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure with an additional methyl group at the 7-position.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Methylimidazo[1,2-a]pyridin-7-ol is unique due to the presence of the hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
2-methyl-1H-imidazo[1,2-a]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-3-2-7(11)4-8(10)9-6/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVIJGNJNKZTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=O)C=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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